molecular formula C8H6Cl2O3 B8524627 Methyl 2,4-dichloro-6-hydroxybenzoate

Methyl 2,4-dichloro-6-hydroxybenzoate

Cat. No. B8524627
M. Wt: 221.03 g/mol
InChI Key: SKXNDSBUOUAYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07163951B2

Procedure details

A solution of 2,4-dichloro-6-hydroxybenzaldehyde (5.00 g, 26.18 mmol) in 125 mL methanol was cooled to 0° C. Perchloric acid (70%, 1.47 mL, 16.23 mmol) was added, and the solution was stirred for 10 minutes. To a separate flask, vanadium (V) oxide (0.190 g, 1.05 mmol) was added to a hydrogen peroxide solution (30% in H2O, 11.90 mL, 104.7 mmol) at 0° C. This solution was stirred until the catalyst was dissolved, resulting in a clear orange solution, which was added dropwise to the methanol solution. The reaction was allowed to slowly warm to room temperature and stir overnight. The solution was concentrated under vacuum, and the residue dissolved in ethyl acetate. The organic extract was washed with aqueous sodium bicarbonate and brine, dried over Na2SO4, filtered and concentrated. The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes to provide methyl 2,4-dichloro-6-hydroxybenzoate that gave proton NMR spectra consistent with theory.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Four
Quantity
0.19 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].Cl(O)(=O)(=O)=O.OO.[CH3:19][OH:20]>[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([OH:11])[C:3]=1[C:4]([O:20][CH3:19])=[O:5] |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)O
Name
Quantity
125 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.47 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
11.9 mL
Type
reactant
Smiles
OO
Name
Quantity
0.19 g
Type
catalyst
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred until the catalyst
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
resulting in a clear orange solution, which
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC(=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.